Cas no 899740-37-5 (3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine)
3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine
- 3-(3-nitrophenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine
- F2775-0162
- 899740-37-5
- 3-(3-nitrophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
- 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
- AKOS024705105
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- Inchi: 1S/C17H20N4O2S/c22-21(23)15-6-4-5-14(13-15)16-7-8-17(19-18-16)24-12-11-20-9-2-1-3-10-20/h4-8,13H,1-3,9-12H2
- InChI Key: IUWUXFNRRMJABN-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C2C=CC=C(C=2)[N+](=O)[O-])N=N1)CCN1CCCCC1
Computed Properties
- Exact Mass: 344.13069707g/mol
- Monoisotopic Mass: 344.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 100Ų
3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2775-0162-2μmol |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-5μmol |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-10μmol |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-20μmol |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-1mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-2mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-3mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-4mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-5mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
| Life Chemicals | F2775-0162-10mg |
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine |
899740-37-5 | 90%+ | 10mg |
$79.0 | 2023-05-18 |
3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine
Introduction to 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine (CAS No. 899740-37-5)
3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 899740-37-5, belongs to the class of nitroaromatic derivatives combined with pyridazine and piperidine moieties, which are known for their potential in medicinal applications. The presence of multiple pharmacophoric elements in its molecular structure makes it a promising candidate for further exploration in drug discovery and development.
The compound’s molecular framework consists of a 3-nitrophenyl group attached to a pyridazine core, which is further modified with a 2-(piperidin-1-yl)ethylsulfanyl substituent. This unique arrangement of functional groups imparts distinct chemical and biological characteristics, making it an intriguing subject for synthetic chemists and pharmacologists. The nitro group, in particular, is well-documented for its role in modulating biological activity, while the piperidine moiety is frequently employed in the design of bioactive molecules due to its ability to enhance solubility and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine scaffold may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for therapeutic intervention. Additionally, the sulfanyl group introduces a polar interaction surface, which could be exploited for designing molecules with improved pharmacokinetic profiles.
In vitro experiments have begun to elucidate the pharmacological profile of this compound. Preliminary data indicate that it demonstrates moderate affinity for certain protein targets, suggesting its utility in modulating cellular signaling pathways. The nitro group’s redox-active nature further adds to its complexity, as it can undergo reversible reduction and oxidation, potentially influencing its bioavailability and therapeutic efficacy. These properties make it an attractive candidate for further investigation into its role as a prodrug or an activator/inhibitor of specific metabolic pathways.
The synthesis of 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful regioselective functionalization of the pyridazine ring, followed by the introduction of the nitrophenyl and piperidine-derived side chains. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to achieve high yields and purity. These methodologies not only highlight the compound’s synthetic accessibility but also showcase the evolving capabilities in medicinal chemistry synthesis.
The potential therapeutic applications of this compound are broad and warrant further exploration. Given its structural features, it may find utility in treating conditions associated with dysregulated inflammatory responses or metabolic disorders. Moreover, its ability to interact with multiple targets suggests that it could be developed into a multitargeted drug candidate, addressing several pathological mechanisms simultaneously. Such an approach is increasingly favored in modern drug discovery due to its potential to enhance therapeutic outcomes while minimizing side effects.
As research progresses, the integration of machine learning and artificial intelligence into drug discovery pipelines is expected to accelerate the identification of novel bioactive compounds like 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine. These computational tools can predict molecular properties and optimize synthetic routes with unprecedented efficiency, reducing the time and resources required for experimental validation. The synergy between experimental chemistry and computational biology promises to unlock new possibilities in medicinal chemistry, paving the way for innovative therapeutic strategies.
The safety profile of any pharmaceutical candidate must be thoroughly evaluated before clinical translation. While initial studies on 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine suggest a favorable toxicity profile in preclinical models, comprehensive toxicological assessments are essential to ensure its suitability for human use. These studies will focus on evaluating potential hepatotoxicity, nephrotoxicity, or other systemic effects associated with long-term exposure. The results will provide critical insights into dosing regimens and risk-benefit ratios necessary for future clinical trials.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing stringent requirements for safety and efficacy before market approval. Companies developing compounds like 3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine must navigate these regulations meticulously to ensure compliance with international standards. Engaging early with regulatory agencies can help streamline development processes and mitigate potential delays during clinical translation.
In conclusion,3-(3-nitrophenyl)-6-{2-(piperidin-1-yl)ethylsulfanyl}pyridazine (CAS No. 899740-37-5) represents a promising entry point for exploring novel therapeutic interventions across multiple disease areas. Its unique structural features combined with preliminary pharmacological data position it as a valuable asset in ongoing drug discovery efforts. As research advances, collaborative efforts between synthetic chemists, biologists, and computational scientists will be crucial in unlocking its full potential as a pharmaceutical agent.
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